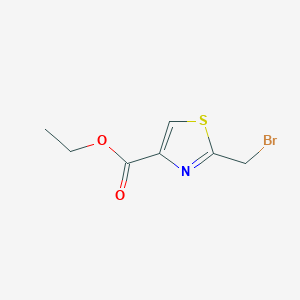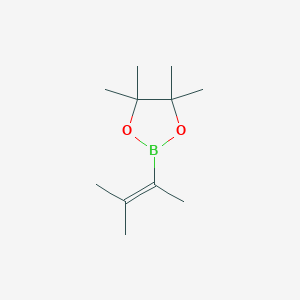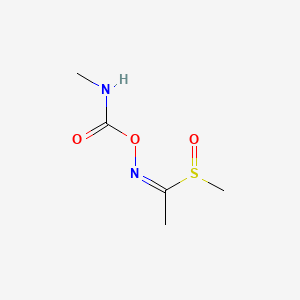
Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate, commonly referred to as EBC, is a chemical compound that has a wide range of applications in research and industry. It is a colorless, odorless and crystalline solid that is highly soluble in water and other organic solvents. It is also a highly reactive compound, which makes it useful for a variety of reactions. EBC has been used in the synthesis of a wide range of organic compounds, including pharmaceuticals, pesticides, dyes, and fragrances. In addition, it has been used in the synthesis of a variety of drugs, including anticonvulsants and antibiotics.
Applications De Recherche Scientifique
Improved Synthesis Methods
Research has focused on developing improved methods for synthesizing Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate derivatives. For example, Zhou Zhuo-qiang (2009) describes an efficient procedure for synthesizing Ethyl 2-amino-thiazole-4-carboxylate, which is further processed to create the desired compound through saponification, demonstrating a streamlined approach to access this chemical scaffold.
Spectroscopic and Structural Characterization
Detailed spectroscopic and structural characterizations of this compound derivatives have been performed. For instance, Muhammad Haroon et al. (2019) synthesized derivatives and conducted thorough spectroscopic analysis alongside single crystal X-ray diffraction (SC-XRD) to confirm their structures. These studies provide essential data for understanding the molecular geometry and electronic structure of the compounds.
Computational Studies
Computational studies, including density functional theory (DFT) and time-dependent DFT (TDDFT), have been applied to investigate the electronic properties and potential applications of this compound derivatives. For example, the work by Muhammad Haroon et al. (2018) and Muhammad Haroon et al. (2020) elucidates the compounds' optimized geometry, NLO properties, and FMOs, offering insights into their potential technological applications.
Novel Reactions and Derivatives
The exploration of novel reactions and the synthesis of new derivatives based on this compound have been a significant area of research. Studies such as those by R. Maadadi et al. (2016) show reactions with various nucleophiles, leading to a range of functionalized compounds. This versatility is crucial for expanding the compound's applications in organic synthesis and drug development.
Mécanisme D'action
Mode of Action
It is known that bromomethyl groups can participate in various chemical reactions, such as E2 elimination reactions . In these reactions, a base attacks a β-hydrogen on the β-carbon, forming a bond and causing the β C-H sigma bond to move in to become the π bond of a double bond, while the bromine atom departs .
Biochemical Pathways
The compound can potentially participate in various chemical reactions due to the presence of the bromomethyl group .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals can potentially affect the action of the compound .
Propriétés
IUPAC Name |
ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S/c1-2-11-7(10)5-4-12-6(3-8)9-5/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVYKGHESZRJJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50453108 | |
| Record name | Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78502-71-3 | |
| Record name | Ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50453108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(bromomethyl)-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-Acetamido-6-[2-[5-acetamido-2-carboxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid](/img/structure/B1599941.png)